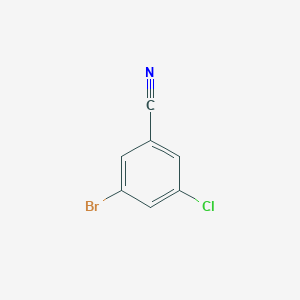

3-Bromo-5-chlorobenzonitrile

描述

Significance in Contemporary Organic Chemistry Research

The significance of 3-Bromo-5-chlorobenzonitrile in modern organic chemistry lies in its role as a versatile building block. The differential reactivity of the bromine and chlorine atoms, coupled with the synthetic possibilities offered by the nitrile group, allows for a range of selective chemical transformations. This makes it a valuable intermediate in the construction of more complex molecules with potential applications in various fields of chemical science.

Role as a Precursor in Complex Molecule Synthesis

This compound serves as a key starting material in multi-step synthetic pathways. smolecule.com For instance, it is utilized as an intermediate in the creation of novel anticancer agents. chemicalbook.com The strategic placement of the bromo and chloro substituents on the aromatic ring allows for regioselective reactions, such as cross-coupling and nucleophilic substitution, enabling the precise assembly of intricate molecular frameworks. Its application as a precursor underscores the importance of halogenated benzonitriles in the development of functional organic molecules. smolecule.com

Overview of Research Trajectories for Halogenated Benzonitriles

Research into halogenated benzonitriles has been a dynamic area of study, driven by their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. Historically, the focus was on methods for direct halogenation of benzonitrile (B105546). Modern research has evolved to develop more sophisticated and selective methods for synthesizing specific halogenated isomers. The demand for these compounds is often linked to the development of new bioactive molecules, where the halogen atoms can significantly influence the compound's physical and biological properties. The study of halogenated benzonitriles continues to be an active field, with ongoing efforts to discover new synthetic methodologies and applications. cas.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 304854-55-5 | scbt.comchemicalbook.comglpbio.com |

| Molecular Formula | C₇H₃BrClN | scbt.comglpbio.com |

| Molecular Weight | 216.46 g/mol | sigmaaldrich.comscbt.com |

| Physical Form | Crystal - Powder | sigmaaldrich.com |

| Color | White - Very pale yellow - Yellow | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKWKPSNVQVDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580526 | |

| Record name | 3-Bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304854-55-5 | |

| Record name | 3-Bromo-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304854-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Chlorobenzonitrile and Its Analogs

Strategies for Regioselective Halogenation of Benzonitrile (B105546) Scaffolds

Regioselective halogenation—the ability to introduce a halogen atom at a specific position on a molecule—is fundamental in the synthesis of halogenated benzonitriles. The inherent electronic properties of the benzonitrile scaffold, where the cyano (-CN) group acts as a meta-directing deactivator, typically guide electrophilic aromatic substitution to the positions meta to the nitrile. However, achieving specific patterns like the 3,5-disubstitution in 3-Bromo-5-chlorobenzonitrile often requires more sophisticated strategies.

Modern organic synthesis has moved beyond relying solely on innate substituent effects. One powerful strategy involves catalyst-controlled C-H activation. nih.govnih.gov For instance, palladium catalysis can be employed to direct halogenation to a specific C-H bond. nih.govnih.gov By using a directing group, the catalyst is brought into proximity with a particular C-H bond, enabling its selective functionalization. This method allows for halogenation at positions that might be disfavored under traditional electrophilic conditions. nih.gov For example, protocols using palladium acetate (B1210297) have demonstrated the ability to achieve regioselective ortho-halogenation on phenyl side chains of complex molecules. nih.govnih.gov

Another approach involves the use of specific halogenating agents and reaction conditions that can favor one isomer over another. The choice of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in combination with a catalyst or specific solvent system, can influence the regiochemical outcome of the reaction. nih.gov The controlled generation of an active halogenating species, such as [X]⁺, is key to achieving high regioselectivity. researchgate.net For complex scaffolds, enzymatic halogenation using enzymes like vanadium-dependent haloperoxidases offers a highly selective and environmentally benign alternative, capable of introducing halogens at specific sites on a molecule. chemrxiv.org

| Strategy | Description | Key Reagents/Catalysts | Example Application |

|---|---|---|---|

| Substituent-Directed Halogenation | Utilizes the inherent electronic directing effects of existing functional groups (e.g., the -CN group is meta-directing). | Br₂, Cl₂, Lewis Acids (e.g., FeBr₃) | Bromination of benzonitrile to primarily form 3-bromobenzonitrile. |

| Catalyst-Controlled C-H Activation nih.govnih.gov | A transition metal catalyst, often guided by a directing group, selectively activates a specific C-H bond for halogenation. | Pd(OAc)₂, N-halosuccinimides (NBS, NCS) | Ortho-halogenation of N-aryl amides. rsc.org |

| Halodeboronation rsc.org | A pre-installed boronic acid or ester group is replaced with a halogen atom, providing excellent regiocontrol. | B₂pin₂, Iridium catalyst (for borylation); CuBr₂, CuCl₂ (for halogenation) | Regioselective ortho-halogenation of N-aryl ureas. rsc.org |

| Enzymatic Halogenation chemrxiv.org | Uses haloperoxidase enzymes to achieve high regioselectivity and stereoselectivity under mild, environmentally friendly conditions. | Vanadium-dependent chloroperoxidase, halide source (e.g., KCl) | Regioselective chlorination of complex natural product scaffolds. chemrxiv.org |

Multistep Synthetic Pathways Utilizing Benzonitrile Precursors

The construction of this compound often involves a multistep sequence starting from simpler, commercially available precursors. A common and versatile method for introducing halogen substituents onto an aromatic ring with high regioselectivity is the Sandmeyer reaction. This process involves the conversion of an aromatic amine (aniline derivative) into a diazonium salt, which is then displaced by a halide.

A plausible pathway for synthesizing this compound could begin with a suitably substituted aniline, such as 3-amino-5-chlorobenzonitrile (B1278834) or 3-amino-5-bromobenzonitrile. The synthesis of 4-Bromo-2-chlorobenzonitrile provides a well-documented example of this strategy. chemicalbook.com In this process, 4-amino-2-chlorobenzonitrile (B1265742) is treated with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form the corresponding diazonium salt. chemicalbook.com This intermediate is then added to a solution containing copper(I) bromide, which facilitates the replacement of the diazonium group with a bromine atom, yielding the final product in good yield. chemicalbook.com This general approach can be adapted for the synthesis of the 3-bromo-5-chloro isomer by selecting the appropriate starting aniline.

The following table outlines a general multistep pathway for the synthesis of dihalogenated benzonitriles using this logic.

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Halogenation | Cl₂ or Br₂ with a Lewis acid (e.g., FeCl₃) | Introduce the first halogen onto the benzonitrile ring. |

| 2 | Nitration | HNO₃, H₂SO₄ | Introduce a nitro group, which can be converted to an amine. |

| 3 | Reduction | SnCl₂, HCl or H₂, Pd/C | Reduce the nitro group to an amino group. |

| 4 | Diazotization | NaNO₂, HCl (0-5 °C) | Convert the amino group into a diazonium salt (-N₂⁺). |

| 5 | Sandmeyer Reaction chemicalbook.com | CuBr or CuCl | Replace the diazonium group with the second halogen atom. |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing side reactions and waste. acs.org Key variables that are typically adjusted include temperature, reaction time, solvent, and the choice and loading of catalysts and reagents. acs.org

The "one-factor-at-a-time" (OFAT) method is a common approach where a single parameter is varied while others are held constant to determine its effect on the reaction outcome. acs.org For the synthesis of halogenated benzonitriles, temperature control is crucial. For instance, in the synthesis of benzonitrile from benzaldehyde, the yield increased significantly when the temperature was raised from 90 °C to 120 °C. rsc.org Similarly, the duration of the reaction can be adjusted to ensure complete conversion of the starting material without leading to the degradation of the product. rsc.org

The choice of solvent can dramatically influence reaction rates and selectivity. In some cases, performing reactions under solvent-free conditions can be advantageous, though it may require higher temperatures. researchgate.net Catalyst loading is another key parameter; an optimal amount is needed to drive the reaction efficiently without causing unwanted side reactions or adding unnecessary cost and purification challenges. acs.org The following table provides a hypothetical example of an OFAT optimization for a bromination reaction.

| Entry | Variable Changed | Condition | Yield (%) | Observation |

|---|---|---|---|---|

| 1 | Baseline | 25 °C, 12 h, Toluene | 45 | Initial unoptimized condition. |

| 2 | Temperature | 50 °C | 68 | Increased temperature improves reaction rate and yield. |

| 3 | Temperature | 80 °C | 85 | Further increase in temperature is beneficial. |

| 4 | Reaction Time | 24 h (at 80 °C) | 92 | Longer reaction time ensures higher conversion. |

| 5 | Solvent | DMF (at 80 °C, 24 h) | 75 | Toluene is a better solvent for this transformation. |

| 6 | Optimized | 80 °C, 24 h, Toluene | 92 | Optimal conditions identified through systematic variation. |

Innovative Catalytic Approaches in Halogenated Benzonitrile Synthesis

Recent advances in catalysis have provided novel and efficient routes to halogenated benzonitriles. One significant industrial process is ammoxidation, which converts a methylarene (like a halogenated toluene) directly into the corresponding benzonitrile in a single step. rsc.org This gas-phase reaction typically uses a heterogeneous catalyst, such as vanadium pentoxide supported on alumina (B75360) (V₂O₅/Al₂O₃). rsc.orgresearchgate.net This method is highly atom-economical and avoids the use of toxic cyanating agents. Research has shown that catalysts composed of transition metal oxide clusters (Ni, Co, V, Mo, W) fabricated within the pores of zeolites can achieve high selectivity (up to 99%) for the synthesis of chlorobenzonitriles from chlorotoluenes. medcraveonline.com

In addition to heterogeneous catalysis, homogeneous catalysis offers powerful tools. As mentioned previously, palladium-catalyzed C-H activation is a state-of-the-art method for direct, regioselective halogenation, bypassing the need for pre-functionalized substrates. nih.gov This approach is particularly valuable for late-stage functionalization of complex molecules.

Emerging technologies like photoredox catalysis are also being applied to nitrile synthesis. researchgate.net These methods use visible light to initiate single electron transfer (SET) processes, enabling the generation of radical intermediates under mild conditions. researchgate.net This can open up new reaction pathways for the construction of C-CN bonds and the functionalization of benzonitrile scaffolds, often with higher efficiency and sustainability compared to traditional methods. researchgate.net

Derivatization from this compound Intermediates

This compound is a valuable synthetic intermediate precisely because its functional groups—a nitrile, a bromine atom, and a chlorine atom—can be selectively transformed into a wide array of other functionalities. This allows it to serve as a versatile building block for more complex target molecules.

The nitrile group is a synthetic precursor to several important functional groups.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-bromo-5-chlorobenzoic acid) or an amide (3-bromo-5-chlorobenzamide).

Reduction: The nitrile can be reduced to a primary amine ((3-bromo-5-chlorophenyl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reduction of benzonitriles has also been achieved using hydrosilanes activated by catalysts. researchgate.net

The halogen atoms (bromine and chlorine) are prime handles for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these reactions, allowing for selective functionalization.

Suzuki Coupling: The bromine atom can be selectively coupled with a boronic acid or ester to form a new carbon-carbon bond, introducing an aryl or alkyl group at that position.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, converting the aryl halide into an arylamine.

Sonogashira Coupling: The aryl halide can be coupled with a terminal alkyne to introduce an alkynyl substituent.

These transformations enable the conversion of the relatively simple this compound scaffold into a diverse range of more complex and potentially bioactive molecules.

| Functional Group | Reaction Type | Product Type | Typical Reagents |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺ or NaOH, H₂O, heat |

| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄; or H₂, Raney Ni | |

| Halogens (-Br, -Cl) | Suzuki Coupling | Biaryl Compound | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig Amination | Arylamine | R₂NH, Pd catalyst, Ligand, Base | |

| Sonogashira Coupling | Aryl-Alkyne | Terminal alkyne, Pd catalyst, CuI, Base |

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of Halogenated Benzonitriles

Aromatic rings bearing halogen substituents and strong electron-withdrawing groups, such as the nitrile (-CN) group, are susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (a halide ion) restores the aromaticity of the ring.

The nitrile group in 3-bromo-5-chlorobenzonitrile is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, for maximal activation and stabilization of the negative charge in the Meisenheimer intermediate, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group. In this compound, the halogens are in meta positions relative to the nitrile group, which provides less stabilization compared to an ortho or para arrangement, suggesting that more forcing reaction conditions may be required for substitution to occur.

A critical aspect of SNAr reactions is the nature of the leaving group. Contrary to SN1 and SN2 reactions, the typical reactivity order for halogens in SNAr is F > Cl ≈ Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen polarizing the carbon-halogen bond, rather than the ease of C-X bond cleavage. However, some studies have shown a reactivity order of F >> Br > Cl >>> I, suggesting that under certain conditions, bromide can be a better leaving group than chloride. This indicates the potential for selective substitution at the C-Br bond over the C-Cl bond in this compound when treated with nucleophiles like amines, alkoxides, or sulfides.

Table 1: Reactivity of Halogens as Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)

| Halogen | General SNAr Reactivity Trend | Rationale |

| Fluorine (F) | Highest | High electronegativity strongly polarizes the C-X bond, facilitating nucleophilic attack (rate-determining step). |

| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, leading to a less polarized bond and slower attack. |

| Bromine (Br) | Intermediate | Often similar to chlorine, but can be more reactive under specific conditions. |

| Iodine (I) | Lowest | Least electronegative, resulting in the slowest rate of nucleophilic attack. |

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. However, the reactivity of the ring in this compound is severely diminished due to the presence of three deactivating substituents.

Cyano Group (-CN): This group is strongly deactivating through both a powerful electron-withdrawing inductive effect and a resonance effect (π-electron withdrawal). It is a meta-director.

Chloro (-Cl) and Bromo (-Br) Groups: Halogens are also deactivating due to their strong inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can be donated via resonance to stabilize the positive charge in the arenium ion intermediate that is formed during ortho or para attack.

The cumulative effect of these three deactivating groups makes the aromatic ring of this compound extremely electron-deficient and thus highly unreactive towards electrophiles. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions, including high temperatures and the use of strong Lewis acid catalysts.

To predict the position of substitution, the directing effects of all three groups must be considered. Assuming the nitrile group is at position C1, the bromine is at C3, and the chlorine is at C5:

The -CN group at C1 directs incoming electrophiles to the meta positions (C3 and C5), which are already occupied.

The -Br group at C3 is an ortho, para-director, directing to positions C2, C4, and C6.

The -Cl group at C5 is an ortho, para-director, directing to positions C2, C4, and C6.

All directing influences from the halogen atoms converge on the available C2, C4, and C6 positions. Therefore, if an electrophilic substitution reaction were to be forced, it would be expected to yield a mixture of products substituted at these positions. Given the steric hindrance, substitution at the C4 position might be slightly favored over the C2/C6 positions.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| Cyano (-CN) | C1 | Strongly Deactivating (Inductive & Resonance) | Meta (to C3, C5) |

| Bromo (-Br) | C3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para (to C2, C4, C6) |

| Chloro (-Cl) | C5 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para (to C2, C4, C6) |

Reduction and Oxidation Chemistry of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo reduction to form either primary amines or aldehydes, depending on the reagents and conditions employed.

Reduction to Primary Amines: The complete reduction of the nitrile group to a primary aminomethyl group (-CH₂NH₂) is a common and useful transformation. This can be achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. The reaction proceeds via two consecutive nucleophilic additions of hydride ions to the nitrile carbon.

Alternatively, catalytic hydrogenation is an effective method. This involves using hydrogen gas (H₂) with a metal catalyst, such as Raney nickel, palladium, or platinum. For a substrate like this compound, a significant challenge with some catalytic methods (especially with palladium) is the potential for concurrent hydrodehalogenation, where the C-Br or C-Cl bonds are also reduced. Careful selection of the catalyst and reaction conditions is necessary to achieve chemoselective reduction of the nitrile group.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde (-CHO) can be accomplished using sterically hindered and less reactive hydride reagents. The most common reagent for this purpose is diisobutylaluminium hydride (DIBAL-H). The reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction. DIBAL-H adds one equivalent of hydride to the nitrile, forming a stable aluminum-imine intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the aldehyde. This method is generally chemoselective and less likely to affect the aryl-halogen bonds, making it suitable for the conversion of this compound to 3-bromo-5-chlorobenzaldehyde.

Oxidation of the Nitrile Functionality: The nitrile group is generally robust and resistant to oxidation under typical laboratory conditions. Most reactions described as "oxidations of nitriles" involve the synthesis of nitriles from the oxidation of other functional groups, such as primary alcohols or amines. Metabolic studies of various aromatic nitriles have shown that oxidation, when it occurs, typically happens on the aromatic ring (e.g., hydroxylation) or other substituents, leaving the nitrile moiety intact. Therefore, the nitrile group in this compound is expected to be stable towards most oxidizing agents.

Table 3: Common Reduction Reactions of the Nitrile Group

| Reagent(s) | Product | Conditions | Notes |

| 1. LiAlH₄2. H₂O | Primary Amine (-CH₂NH₂) | Ethereal solvent, room temp. | Powerful, non-selective reagent. |

| H₂ / Catalyst (Raney Ni, Pt, Pd) | Primary Amine (-CH₂NH₂) | Elevated temp. & pressure | Risk of hydrodehalogenation with Pd catalysts. |

| 1. DIBAL-H2. H₃O⁺ | Aldehyde (-CHO) | Low temp. (-78 °C) | Stops at the imine stage before hydrolysis. Good chemoselectivity. |

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (e.g., Suzuki, Heck)

The carbon-bromine and carbon-chlorine bonds in this compound are excellent handles for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. A key principle governing these reactions on dihaloarenes is the differential reactivity of the carbon-halogen bonds.

The rate-determining step in many palladium-catalyzed coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The reactivity for this step follows the order: C-I > C-Br >> C-Cl. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for highly chemoselective cross-coupling reactions to be performed at the C3 position (bromine) while leaving the C5 position (chlorine) untouched. This selective reactivity enables stepwise functionalization of the molecule.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound (e.g., boronic acid) to form a new C-C bond. A selective Suzuki coupling of this compound with an arylboronic acid would be expected to yield a 3-aryl-5-chlorobenzonitrile derivative.

Heck Reaction: This reaction forms a C-C bond between the aryl halide and an alkene. Selective Heck reaction at the C-Br bond would produce a 3-alkenyl-5-chlorobenzonitrile.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an arylalkyne. This would selectively occur at the C-Br bond.

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl halide with a primary or secondary amine. Selective amination at the C-Br position is the anticipated outcome.

Stille Coupling: This reaction utilizes an organotin reagent to form a C-C bond and would also exhibit high selectivity for the C-Br bond over the C-Cl bond.

After the initial selective coupling at the more reactive C-Br bond, the remaining C-Cl bond can be subjected to a second, different coupling reaction under more forcing conditions (e.g., using specialized, highly active bulky phosphine (B1218219) ligands and stronger bases) to generate complex, unsymmetrically substituted benzonitrile (B105546) derivatives.

Table 4: Predicted Selective Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product (after selective reaction at C-Br) |

| Suzuki-Miyaura | Ar-B(OH)₂ | 3-Aryl-5-chlorobenzonitrile |

| Heck | Alkene (R-CH=CH₂) | 3-Alkenyl-5-chlorobenzonitrile |

| Sonogashira | Alkyne (R-C≡CH) | 3-Alkynyl-5-chlorobenzonitrile |

| Buchwald-Hartwig | Amine (R₂NH) | 3-(Dialkylamino)-5-chlorobenzonitrile |

| Stille | Organostannane (R-SnBu₃) | 3-Alkyl/Aryl-5-chlorobenzonitrile |

Hydrolysis Reactions of the Nitrile Group to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions, typically with heating. The reaction proceeds in two main stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Under most conditions, the amide intermediate is not isolated and the reaction proceeds to completion.

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid (e.g., H₂SO₄ or HCl), the nitrile nitrogen is first protonated. This protonation enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps leads to a protonated amide, which is then hydrolyzed via nucleophilic acyl substitution to the carboxylic acid and an ammonium (B1175870) ion. For this compound, this reaction would yield 3-bromo-5-chlorobenzoic acid.

Base-Catalyzed Hydrolysis: In the presence of a hot aqueous base (e.g., NaOH), the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Under the basic conditions, the amide is then hydrolyzed: hydroxide attacks the carbonyl carbon, and the amide nitrogen is eventually expelled as ammonia (B1221849) (NH₃). The final product is the carboxylate salt (e.g., sodium 3-bromo-5-chlorobenzoate). Subsequent acidification with a strong acid is required to protonate the carboxylate and obtain the free 3-bromo-5-chlorobenzoic acid.

A patent describing the synthesis of 5-bromo-2-chlorobenzoic acid details a procedure where 5-bromo-2-chlorobenzonitrile (B107219) is heated with a sodium hydroxide solution, followed by acidification with HCl, providing a practical example of this transformation on a related bromochlorobenzonitrile isomer.

Comprehensive Spectroscopic and Structural Characterization Techniques

Application of Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 3-Bromo-5-chlorobenzonitrile. These methods are complementary, as the selection rules for vibrational transitions differ: FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light from vibrations that modulate the molecule's polarizability. thermofisher.comspectroscopyonline.comuha.fr

The vibrational spectrum of this compound is dominated by modes originating from the benzonitrile (B105546) core and the halogen substituents. The analysis of these spectra involves assigning observed bands to specific molecular motions, such as stretching and bending of bonds. marmacs.orgresearchgate.net

Key characteristic vibrational modes for this compound include:

Nitrile Group (C≡N) Stretching: A strong, sharp absorption band is expected in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N triple bond stretch in aromatic nitriles. This band is also expected to be prominent in the Raman spectrum.

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. The C-H stretching vibrations of the three aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. marmacs.org The substitution pattern on the ring influences the exact position and intensity of these peaks.

Halogen-Carbon Stretching: The C-Cl and C-Br stretching vibrations are key identifiers. The C-Cl stretch is anticipated in the 700-850 cm⁻¹ region, while the C-Br stretch occurs at lower wavenumbers, typically between 500-650 cm⁻¹.

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the C-H bonds and the ring itself occur at lower frequencies and are sensitive to the substitution pattern. optica.org

The combination of FT-IR and Raman data provides a comprehensive vibrational fingerprint of the molecule. spectroscopyonline.com Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict vibrational frequencies and aid in the definitive assignment of experimentally observed bands. orientjchem.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR (Medium), Raman (Strong) |

| Nitrile C≡N Stretch | 2240 - 2220 | FT-IR (Strong, Sharp), Raman (Strong) |

| Aromatic C=C Stretch | 1600 - 1400 | FT-IR (Variable), Raman (Variable) |

| Aromatic C-H In-plane Bend | 1300 - 1000 | FT-IR (Medium), Raman (Weak) |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | FT-IR (Strong), Raman (Weak) |

| C-Cl Stretch | 850 - 700 | FT-IR (Strong), Raman (Strong) |

| C-Br Stretch | 650 - 500 | FT-IR (Strong), Raman (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For this compound, the absorption spectrum is primarily dictated by the π-electron system of the benzene ring, which is perturbed by the nitrile (-CN), bromo (-Br), and chloro (-Cl) substituents. ijermt.org

The main electronic transitions observed for aromatic compounds like this are π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. ijermt.orguobabylon.edu.iq The benzene ring itself has characteristic absorption bands, and the presence of substituents can cause shifts in the absorption maxima (λmax) and changes in intensity. ibm.com

Bathochromic Shift (Red Shift): Substituents can extend the conjugated system or donate electron density to the ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Hypsochromic Shift (Blue Shift): Electron-withdrawing groups can sometimes lead to absorption at shorter wavelengths.

In this compound, the nitrile group acts as an electron-withdrawing group, while the halogens have a dual role due to their inductive electron-withdrawing and resonance electron-donating effects. These competing effects influence the energy of the π→π* transitions. The UV-Vis spectrum is expected to show characteristic bands similar to other substituted benzenes, typically in the 200-300 nm range.

| Transition Type | Expected λmax Range (nm) | Description |

|---|---|---|

| π→π* (Primary Band) | ~200 - 230 | High-energy transition of the aromatic system. |

| π→π* (Secondary Band) | ~250 - 290 | Lower-energy transition, often with fine structure, sensitive to substitution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the three protons on the aromatic ring. Due to the substitution pattern, these protons are chemically non-equivalent and will appear as distinct signals. The chemical shift (δ) of each proton is influenced by the electron-donating/withdrawing effects of the adjacent substituents. The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling with neighboring protons, provides definitive information about their relative positions.

H-2: This proton is situated between the bromine and chlorine atoms and is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.

H-4: Located between the chlorine and nitrile groups, this proton will likely appear as a triplet (or doublet of doublets) from coupling to H-2 and H-6.

H-6: Positioned between the bromine and an unsubstituted carbon, this proton should also appear as a triplet (or doublet of doublets) from coupling to H-2 and H-4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative atoms (Br, Cl) or electron-withdrawing groups (CN) being shifted downfield (higher ppm values). nih.govsid.irepa.gov

C-CN: The carbon of the nitrile group typically appears in the range of 115-120 ppm.

C-Br (C-3) and C-Cl (C-5): The carbons directly bonded to the halogens will be significantly deshielded. Their exact chemical shifts provide evidence for the substitution pattern.

C-H Carbons (C-2, C-4, C-6): These carbons will appear at chemical shifts typical for aromatic carbons, with their specific positions influenced by the meta-substituents.

C-CN (C-1): The carbon to which the nitrile group is attached will also have a characteristic chemical shift, influenced by the ortho- and meta-halogen substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 7.8 - 8.2 | Triplet (t) or Doublet of Doublets (dd) |

| H-4 | 7.7 - 8.1 | Triplet (t) or Doublet of Doublets (dd) |

| H-6 | 7.9 - 8.3 | Triplet (t) or Doublet of Doublets (dd) |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CN) | 110 - 115 |

| C2 (-H) | 135 - 140 |

| C3 (-Br) | 120 - 125 |

| C4 (-H) | 130 - 135 |

| C5 (-Cl) | 133 - 138 |

| C6 (-H) | 132 - 137 |

| -C≡N | 116 - 120 |

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. nih.govwikipedia.org This technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. mdpi.comjeeadv.ac.in

An XRD study of this compound would reveal:

Molecular Geometry: Confirmation of the planar aromatic ring and the precise bond lengths of C-C, C-H, C-CN, C-Cl, and C-Br bonds, and the bond angles within the molecule.

Crystal Packing: How individual molecules are arranged in the crystal lattice. This is influenced by non-covalent interactions such as π-π stacking between aromatic rings and halogen bonding (e.g., C-Br···N≡C or C-Cl···Br-C interactions). goettingen-research-online.debgu.ac.ilresearchgate.netrsc.org

Crystallographic Data: The unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal. mdpi.com

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal lattice (e.g., Triclinic, Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The exact intramolecular distances and angles between atoms. |

| Intermolecular Interactions | Evidence for π-stacking, halogen bonding, and other non-covalent forces dictating the crystal packing. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and providing structural clues through the analysis of fragmentation patterns. miamioh.edu

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. chemguide.co.uklibretexts.orglibretexts.org This results in a characteristic cluster of peaks for the molecular ion (M⁺˙) and any fragments containing both halogens.

Molecular Ion Cluster: The molecular ion will not be a single peak. Instead, it will appear as a cluster of peaks at M, M+2, and M+4. The peak corresponding to the lightest isotopes (C₇H₃⁷⁹Br³⁵ClN⁺˙) is designated as M. The relative intensities of these peaks are predictable: the M peak (containing ⁷⁹Br and ³⁵Cl) will be the most abundant in its specific pairing, the M+2 peak (containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl) will be very strong, and the M+4 peak (containing ⁸¹Br and ³⁷Cl) will be the least intense of the cluster. acs.orgchromatographyonline.comorgchemboulder.comlibretexts.orgyoutube.com

Fragmentation Analysis: Under electron ionization (EI), the molecular ion can fragment in predictable ways. Common fragmentation pathways for benzonitriles include the loss of the nitrile group or cleavage of the halogen-carbon bonds. nih.govresearchgate.netrsc.orgnist.gov

Loss of Halogens: Cleavage of the C-Br or C-Cl bond would result in fragment ions corresponding to [M-Br]⁺ and [M-Cl]⁺.

Loss of Nitrile Group: The loss of a cyanide radical (•CN) would produce a [M-CN]⁺ ion.

| Ion (m/z) | Identity | Key Feature |

|---|---|---|

| 215, 217, 219 | [C₇H₃BrClN]⁺˙ (M⁺˙) | Molecular ion cluster showing characteristic Br/Cl isotopic pattern. |

| 180, 182 | [C₇H₃BrCN]⁺ | Fragment from loss of Cl, still shows Br isotopic pattern. |

| 136, 138 | [C₇H₃ClN]⁺ | Fragment from loss of Br, still shows Cl isotopic pattern. |

| 189, 191, 193 | [C₆H₃BrCl]⁺˙ | Fragment from loss of CN, still shows Br/Cl isotopic pattern. |

Advanced Hyphenated Techniques for Structural Confirmation

To analyze complex mixtures or to provide an even higher degree of confidence in structural assignment, hyphenated analytical techniques are employed. These methods couple a separation technique with a spectroscopic detection method.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govthermofisher.com In this method, a sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer. acs.orgresearchgate.net The MS serves as a powerful detector, providing a mass spectrum for each separated component. This allows for:

Separation: Isolation of this compound from starting materials, byproducts, or impurities.

Identification: The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the molecular weight and identity through its unique fragmentation and isotopic patterns. researchgate.net

This combination provides a two-dimensional confirmation of the compound's identity, making it a standard method in synthetic chemistry and environmental analysis for halogenated aromatic compounds. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chlorobenzonitrile

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) calculations have been instrumental in determining the optimized molecular geometry and electronic structure of 3-Bromo-5-chlorobenzonitrile. These computational methods, often employing the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed picture of bond lengths, bond angles, and dihedral angles.

The optimized structure reveals a planar aromatic ring, a consequence of the sp² hybridization of the carbon atoms. The nitrile group (C≡N), along with the bromine and chlorine substituents, lies in the same plane as the benzene (B151609) ring. Theoretical calculations have provided precise values for the bond lengths between the carbon atoms of the ring, as well as the C-Br, C-Cl, and C-CN bonds. Similarly, the bond angles within the benzene ring and the angles involving the substituents have been determined, offering a complete geometric description of the molecule.

Electronic structure analyses based on DFT calculations have shed light on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. For this compound, the HOMO is primarily localized on the benzene ring and the bromine and chlorine atoms, while the LUMO is concentrated on the benzonitrile (B105546) moiety.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. In the case of this compound, NBO analysis has been used to investigate various intramolecular and potential intermolecular interactions.

The NBO analysis also provides insights into the hybridization of the atoms and the charge distribution. The calculated natural charges on each atom help in understanding the electrostatic potential and the sites susceptible to nucleophilic or electrophilic attack.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods have been employed to predict the non-linear optical (NLO) properties of this compound. NLO materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its molecular structure and electronic properties.

The key parameters calculated to assess NLO properties include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). DFT calculations have been used to determine these values for this compound. The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response. The calculated values for this compound suggest a moderate NLO response, which is attributed to the presence of both electron-withdrawing (nitrile, chlorine, bromine) and π-conjugated systems. The intramolecular charge transfer characteristics, influenced by the substituents on the benzene ring, play a crucial role in determining the NLO properties.

Molecular Electrostatic Potential (MEP) Mapping and Electrostatic Surface Potential (ESP) Analysis

Molecular Electrostatic Potential (MEP) and Electrostatic Surface Potential (ESP) analyses provide a visual representation of the charge distribution around a molecule. These maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attack.

The MEP map of this compound typically uses a color spectrum to denote different potential regions. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this molecule, the region around the nitrogen atom of the nitrile group is the most electronegative. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. The hydrogen atoms of the benzene ring typically show a positive potential. The MEP analysis thus provides a clear and intuitive guide to the molecule's reactivity.

Thermodynamic Parameter Calculations and Stability Assessments

The thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy, have been calculated using DFT methods at different temperatures. These parameters are crucial for understanding the stability and reactivity of the molecule under various conditions.

The calculations are based on the principles of statistical thermodynamics and are derived from the vibrational frequencies obtained from the DFT calculations. The results typically show the temperature dependence of these thermodynamic properties. The calculated heat capacity at constant volume (Cv) and entropy (S) are observed to increase with temperature, as expected, due to the increased molecular vibrations. These theoretical thermodynamic data are valuable for predicting the outcomes of chemical reactions involving this compound.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

A range of quantum chemical descriptors have been calculated for this compound to quantify its reactivity and establish structure-reactivity correlations. These descriptors, derived from the electronic structure, provide a quantitative basis for predicting chemical behavior.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Pharmaceutical Synthesis

Benzonitrile (B105546) derivatives are foundational in drug development, where they are incorporated into molecular scaffolds to create new therapeutic agents. nbinno.com The benzonitrile framework is valued for its favorable pharmacokinetic properties and its ability to interact with biological targets. nbinno.com Halogenated organic compounds are particularly significant in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs available on the market, highlighting their importance in treating a wide array of diseases. nih.gov

While specific pharmaceuticals derived directly from 3-bromo-5-chlorobenzonitrile are not extensively detailed in public literature, the utility of its structural motifs is well-established through analogous compounds. For instance, closely related structures serve as key intermediates in the synthesis of new drugs by providing a scaffold for building complex molecular architectures. nbinno.com A key reaction for this class of compounds is transition metal-catalyzed cross-coupling, a fundamental technique in modern drug discovery that allows for the precise linking of different molecular fragments. nbinno.com

Research into related structures demonstrates their potential. For example, N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide, synthesized from a similar precursor, has been investigated for its antimicrobial properties. researchgate.net This underscores the potential for developing biologically active agents from the 3-bromo-5-chloro-substituted aromatic ring system. The nitrile group of this compound can be readily converted into other functional groups like carboxylic acids or amines, further expanding its utility as a versatile precursor for a variety of pharmaceutical targets. nbinno.com

Role in Agrochemical Development and Precursor Design

In the agricultural sector, there is a continuous demand for more effective and environmentally conscious crop protection agents. Halogenated benzonitriles and related nitrogen-containing compounds are important precursors in the synthesis of novel agrochemicals. nbinno.comnbinno.com The structural features of these intermediates can be systematically modified to create compounds with targeted herbicidal or pesticidal activities, contributing to improved crop yields and agricultural productivity. nbinno.com

Drawing parallels from closely related compounds like 3-Bromo-5-methylpicolinonitrile, which is identified as a key agrochemical development precursor, the this compound framework is highly valuable. nbinno.comnbinno.com Researchers can leverage such structures as a versatile starting point to design molecules that target specific weeds or pests with enhanced efficacy. nbinno.com The presence of halogen atoms can influence the biological activity and environmental degradation profile of the final agrochemical product. The versatility of these building blocks is crucial for research endeavors focused on discovering new chemical transformations and novel compounds with potential biological activities in the agricultural domain. nbinno.com

Application in Dye and Pigment Manufacturing Processes

Benzonitrile derivatives serve as precursors in the synthesis of dyes and pigments. researchgate.net A prominent example from this chemical class is 2-amino-3-bromo-5-nitrobenzonitrile, a cornerstone intermediate in the production of disperse dyes used for coloring synthetic fibers such as polyester. nbinno.com In that specific application, the molecule's amino group is converted into a highly reactive diazonium salt, which is then coupled with another aromatic compound to form an azo linkage (-N=N-), the chromophore responsible for color. nbinno.com

The substituents on the aromatic ring play a critical role in tuning the dye's properties. Electron-withdrawing groups, such as the nitrile group, can shift the absorption spectrum, leading to deeper colors. nbinno.com The bromine atom can also influence the electronic distribution within the molecule and affect the dye's interaction with textile fibers. nbinno.com Furthermore, research into bromo-containing cellulosic dyes has shown that the inclusion of bromine can impart additional functionalities, such as antibacterial properties, to the final product. researchgate.net While this compound lacks the amino group necessary for the specific diazotization-coupling reaction common in azo dye synthesis, its halogenated benzonitrile structure makes it a relevant building block for other classes of colored organic molecules and functional pigments where halogen atoms are used to fine-tune the final properties.

Development of Functional Materials and Polymers

The unique electronic properties of benzonitrile derivatives make them valuable components in materials science, with applications in optoelectronics, liquid crystals, and advanced polymers. nbinno.com The nitrile group is strongly electron-withdrawing, which influences the electronic characteristics of the molecule. nbinno.com The reactivity of compounds like this compound allows for their incorporation into polymer backbones or as pendant groups to impart specific functionalities.

Insights from related compounds show that intermediates like 3-bromo-5-methylpicolinonitrile are considered valuable components for creating advanced materials. nbinno.comnbinno.com Their integration into polymers can enhance thermal stability or introduce other desired functional properties. nbinno.com This makes them potential precursors for specialized coatings or functional polymers. nbinno.com The field of advanced functional polymers is rapidly growing, driven by the demand for new materials in revolutionary technologies. rsc.org The ability to tailor material properties at the molecular level is key, and versatile building blocks like this compound, with their multiple reactive sites, are enabling components in the design and synthesis of these next-generation materials.

Design of Ligands and Catalysts Based on Benzonitrile Frameworks

In the field of catalysis, ligands play a pivotal role by binding to a metal center and modulating its reactivity and selectivity. azom.comsciencedaily.com The design of novel ligands is crucial for developing new catalytic processes for industries ranging from pharmaceuticals to materials. azom.com The this compound structure possesses features that make it an attractive framework for ligand design. The nitrile group contains a nitrogen atom that can coordinate to transition metals, a fundamental interaction in many catalytic systems. cmu.edu

Furthermore, the two different halogen atoms on the aromatic ring (bromine and chlorine) exhibit differential reactivity. This allows for selective, sequential cross-coupling reactions, which is a powerful strategy for synthesizing complex, multifunctional ligands. strem.com For example, the more reactive carbon-bromine bond can be functionalized in one step, followed by a reaction at the less reactive carbon-chlorine bond. This stepwise approach enables the precise construction of intricate molecular architectures around the benzonitrile core. The resulting structures can be used as ligands in transition-metal catalysis, where the electronic properties and steric bulk of the ligand are carefully tuned to control the outcome of a chemical reaction. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione |

| 2-amino-3-bromo-5-nitrobenzonitrile |

| 2-hydroxy-1-naphthaldehyde |

| This compound |

| 3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide |

| 3-bromo-5-methylpicolinonitrile |

| 3-bromobenzohydrazide |

| 4-chlorobenzohydrazide |

| 4-hydroxy-3-nitrobenzaldehyde |

| 4-methoxybenzaldehyde |

| 5-hydroxy-2-nitrobenzaldehyde |

| N′-(3,5-dichloro-2-hydroxybenzylidene)-3-bromobenzohydrazide |

| Benzene (B151609) |

| cyanoethyl cellulose |

| para-bromo diazonium chloride |

Mechanistic Biological Investigations of 3 Bromo 5 Chlorobenzonitrile Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

No specific structure-activity relationship (SAR) studies for derivatives of 3-bromo-5-chlorobenzonitrile have been reported in the available scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Such studies on halogenated benzonitrile (B105546) compounds, in general, have indicated that the position and nature of the halogen substituents can significantly impact their cytotoxic and antimicrobial effects. However, without specific research on this compound derivatives, it is not possible to detail the specific structural modifications that would enhance or diminish their interactions with biological targets.

Evaluation of Antimicrobial Activities and Mechanisms of Action

There is no available data on the evaluation of antimicrobial activities of this compound or its derivatives. While broader classes of compounds containing substituted benzonitrile or halogenated aromatic rings have been investigated for antibacterial and antifungal properties, the specific activity of this compound remains uncharacterized. For instance, some studies on substituted benzoylthiourea and benzothiazole derivatives have shown that halogen substitutions can contribute to their antimicrobial efficacy. However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation. Consequently, the mechanisms through which this specific compound or its derivatives might exert antimicrobial effects are unknown.

Research into Anticancer Properties and Cellular Pathways

Specific research into the anticancer properties of this compound and its derivatives is not present in the current body of scientific literature. Although various halogenated heterocyclic compounds, such as benzofuran and benzothiadiazine derivatives, have demonstrated anticancer potential by inducing apoptosis or targeting cellular components like tubulin, there are no published studies that have investigated this compound in this context. Therefore, information regarding its potential efficacy against cancer cell lines and the cellular pathways it might affect is not available.

Enzyme Inhibition and Modulation Studies (e.g., Cytochrome P450)

There are no specific studies on the inhibition or modulation of enzymes, including the cytochrome P450 (CYP450) family, by this compound. The CYP450 enzymes are a critical family of enzymes involved in drug metabolism, and their inhibition can lead to significant drug-drug interactions. While some research has explored the interaction of other benzonitrile-containing compounds and halogenated aromatic compounds with CYP450 enzymes, the specific inhibitory profile of this compound has not been investigated.

Proteomics Research and Biomolecular Interaction Studies

No proteomics research or biomolecular interaction studies have been published that utilize this compound to identify its cellular targets or interaction partners. Although the compound is listed by some chemical suppliers as a product for proteomics research applications, this indicates its potential use as a tool in such studies rather than the existence of completed research. Chemical proteomics is a powerful methodology for identifying the protein targets of small molecules, but as of now, it has not been applied to elucidate the mechanism of action of this compound.

Environmental Dynamics and Degradation Research of Halogenated Benzonitriles

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation processes, including photolysis and hydrolysis, are crucial in determining the environmental persistence of halogenated benzonitriles. These reactions can lead to the transformation of the parent compound into various degradation products.

Photolysis: Sunlight can induce the degradation of chemical compounds. For instance, the herbicide bromoxynil (B128292) octanoate (B1194180), a structurally related compound, dissipates in the environment through photolytic degradation, among other pathways. epa.gov The ester form rapidly degrades to bromoxynil phenol. epa.gov

Hydrolysis: The breakdown of a chemical due to reaction with water is another key abiotic process. Bromoxynil octanoate readily undergoes hydrolysis to form bromoxynil phenol. epa.gov The hydrolysis half-life for bromoxynil octanoate can range from one to 34 days. epa.gov The rate of hydrolysis in halogenated compounds is influenced by the strength of the carbon-halogen bond, with weaker bonds being more susceptible to cleavage. chemrevise.orgsavemyexams.com

Table 1: Abiotic Degradation of a Related Halogenated Benzonitrile (B105546)

| Compound | Degradation Pathway | Key Factors | Half-life | Reference |

|---|---|---|---|---|

| Bromoxynil octanoate | Photolysis, Hydrolysis | Sunlight, Water | 1-34 days (hydrolysis) | epa.gov |

Microbial Degradation Processes and Involved Organisms

Microbial activity is a primary driver of the degradation of many organic pollutants in the environment. Several bacterial species have been identified that can degrade halogenated benzonitriles.

The degradation of benzonitrile herbicides like dichlobenil (B1670455), bromoxynil, and ioxynil (B1672095) has been studied, revealing common metabolic pathways. nih.gov The primary mechanism often involves the enzymatic conversion of the nitrile group (-C≡N) to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH). researchgate.netresearchgate.net This process is typically carried out by a nitrile hydratase and an amidase, respectively. researchgate.net

Bacterial genera that have been shown to degrade benzonitrile herbicides include Rhodococcus, Klebsiella, Rhizobium, Variovorax, and Pseudomonas. researchgate.netnih.gov For example, Rhodococcus erythropolis can transform bromoxynil and dichlobenil. researchgate.net The soil bacterium Desulfitobacterium chlororespirans has been shown to be capable of the reductive dehalogenation of bromoxynil. nih.gov

While specific microorganisms capable of degrading 3-Bromo-5-chlorobenzonitrile have not been documented, it is plausible that similar microbial communities with nitrile-metabolizing capabilities could facilitate its breakdown in soil and water.

Table 2: Microorganisms Involved in the Degradation of Halogenated Benzonitriles

| Microorganism Genus | Degraded Compound(s) | Key Enzymes/Pathways | Reference |

|---|---|---|---|

| Rhodococcus | Bromoxynil, Dichlobenil | Nitrile hydratase, Amidase | researchgate.net |

| Desulfitobacterium | Bromoxynil | Reductive dehalogenation | nih.gov |

| Klebsiella, Pseudomonas | Ioxynil, Bromoxynil | Not specified | nih.gov |

| Aminobacter | Dichlobenil, 2,6-dichlorobenzamide (B151250) | Not specified | nih.gov |

Persistence and Environmental Fate Modeling

Environmental fate models are used to predict the distribution and concentration of chemicals in various environmental compartments. researchgate.netwiley.comepa.gov These models integrate data on a chemical's physical and chemical properties, degradation rates, and environmental conditions to estimate its fate and transport. researchgate.netepa.gov For halogenated aromatic compounds, these models are essential for understanding their potential to contaminate soil, water, and air. vliz.be No specific environmental fate modeling studies for this compound were found.

Metabolite Identification and Transformation Product Analysis

During the degradation of halogenated benzonitriles, a series of intermediate metabolites are formed. Identifying these transformation products is crucial for a complete understanding of the degradation pathway and the potential toxicity of the breakdown products.

For benzonitrile herbicides, the most common metabolites are the corresponding benzamide (B126) and benzoic acid derivatives. researchgate.net For example, the microbial degradation of dichlobenil leads to the formation of 2,6-dichlorobenzamide (BAM). nih.govepa.gov Further degradation can lead to the formation of 2,6-dichlorobenzoic acid. nih.gov Similarly, the degradation of bromoxynil and ioxynil can produce their respective amide and acid metabolites. researchgate.net In the case of bromoxynil, anaerobic degradation by Desulfitobacterium chlororespirans can lead to the formation of 4-cyanophenol through debromination. nih.gov

Based on these established pathways, it is anticipated that the degradation of this compound would likely proceed through the formation of 3-Bromo-5-chlorobenzamide and subsequently 3-Bromo-5-chlorobenzoic acid. Dehalogenation could also occur, leading to other chlorinated or brominated aromatic intermediates.

Table 3: Common Metabolites of Halogenated Benzonitrile Herbicides

| Parent Compound | Metabolite | Degradation Process | Reference |

|---|---|---|---|

| Dichlobenil | 2,6-Dichlorobenzamide (BAM) | Microbial (aerobic soil) | epa.gov |

| Dichlobenil | 2,6-Dichlorobenzoic acid | Microbial | nih.gov |

| Bromoxynil | 3,5-Dibromo-4-hydroxybenzamide | Microbial | researchgate.net |

| Bromoxynil | 3,5-Dibromo-4-hydroxybenzoic acid | Microbial | researchgate.net |

| Bromoxynil | 4-Cyanophenol | Microbial (anaerobic dehalogenation) | nih.gov |

| Ioxynil | 3,5-Diiodo-4-hydroxybenzamide | Microbial | researchgate.net |

| Ioxynil | 3,5-Diiodo-4-hydroxybenzoic acid | Microbial | researchgate.net |

Environmental Risk Assessment Methodologies for Halogenated Aromatics

Environmental risk assessment (ERA) for chemicals like halogenated aromatics is a systematic process to evaluate their potential adverse effects on ecosystems. europa.eu The process generally involves four key steps: hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eucanada.ca

Hazard Identification: This step involves identifying the potential adverse effects of a substance. For halogenated aromatic compounds, this includes assessing their toxicity to a range of non-target organisms such as plants, invertebrates, fish, and birds. researchgate.netnih.govepa.gov

Hazard Characterization: This step quantifies the dose-response relationship for the identified hazards. This involves determining toxicological endpoints such as the LC50 (lethal concentration for 50% of a test population) and the NOEC (no-observed-effect concentration).

Exposure Assessment: This involves determining the extent to which the environment will be exposed to the substance. canada.ca This is where environmental fate modeling plays a crucial role, predicting the concentrations of the chemical in different environmental media. researchgate.net

Risk Characterization: In the final step, the information from the hazard characterization and the exposure assessment is integrated to estimate the probability and magnitude of adverse effects occurring in the environment.

For halogenated aromatic compounds, the ERA must also consider the risks posed by their degradation products, which may have different toxicity and persistence profiles than the parent compound. epa.gov

Advanced Toxicological Research and Mechanistic Risk Assessment

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that correlates the chemical structure of a substance with its biological activity or toxicity. jocpr.comnih.gov These models are instrumental in predicting the toxicity of unevaluated chemicals, thereby reducing the need for animal testing and prioritizing substances for further investigation. nih.gov

For chemical classes like substituted benzenes, QSAR models have been developed to predict specific toxicological endpoints, such as chronic toxicity to aquatic organisms like Daphnia magna. nih.gov These models are typically built using a set of known chemicals to train the algorithm, which then predicts the activity of new molecules based on their structural and physicochemical properties. nih.gov However, a review of available scientific literature does not yield specific, validated QSAR models developed explicitly for predicting the toxicity of 3-Bromo-5-chlorobenzonitrile. The application of general models for substituted benzenes could offer preliminary insights, but dedicated modeling would be required for a precise prediction.

Investigation of Molecular Mechanisms of Toxicity

The precise molecular mechanisms through which this compound exerts its toxic effects are not well-documented in dedicated studies. For related halogenated compounds, toxic mechanisms can involve processes such as oxidative stress and depletion of cellular antioxidants like glutathione. nih.govdaneshyari.com Halogenated aromatic compounds can undergo metabolic activation, leading to reactive intermediates that can covalently bind to cellular macromolecules, although this has not been specifically demonstrated for this compound. The nitrile group can also have its own toxicological implications. Without specific research, the exact pathways remain speculative.

Assessment of Exposure Effects

The primary source of information on the direct exposure effects of this compound comes from hazard classifications documented in safety data sheets. The compound is classified as acutely toxic and an irritant. tcichemicals.com Exposure through oral, dermal, or inhalation routes is considered toxic. tcichemicals.com Direct contact with the substance results in skin and serious eye irritation. tcichemicals.com

The table below summarizes the hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). tcichemicals.com

Interactive Data Table: Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

Ecotoxicological Impact Studies in Aquatic and Terrestrial Systems

While QSAR models have been developed to predict the chronic toxicity of the broader class of substituted benzenes to aquatic invertebrates, specific empirical data such as LC50 (lethal concentration, 50%) or EC50 (effective concentration, 50%) values for this compound in representative species like fish, daphnids, or algae are not documented in the provided sources. nih.gov

Development of Predictive Toxicological Models

The development of predictive toxicological models is a rapidly advancing field, moving toward the integration of in silico methods, high-throughput screening, and alternative animal models to reduce reliance on traditional animal testing. nih.govnih.gov These models, including physiologically based pharmacokinetic (PBPK) models and in vitro to in vivo extrapolation (IVIVE), aim to provide more human-relevant toxicity data. inotiv.comresearchgate.net

For substituted benzenes, predictive models have been explored, particularly in the context of ecotoxicology. nih.gov However, the development of a comprehensive, specific predictive toxicological model for this compound is not described in the available literature. Such a model would require the generation of extensive in vitro data and calibration against any available in vivo data to confidently predict its toxicokinetics and toxicodynamics.

常见问题

Q. What are the common synthetic routes for preparing 3-Bromo-5-chlorobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation or cyanation of pre-functionalized aromatic precursors. For example:

- Bromination/Chlorination : Starting from 3-chloro-5-nitrobenzonitrile, bromination using Br₂ in the presence of FeBr₃ or HBr may introduce the bromo group. Reaction temperature (e.g., 80–120°C) and stoichiometry are critical to minimize di-substitution byproducts .

- Cyanation : Substitution of a leaving group (e.g., -NO₂) with a cyano group via nucleophilic aromatic substitution using CuCN/KCN under reflux conditions (~150°C). Purity (>95%) is confirmed by HPLC, as noted in reagent catalogs .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic proton environments (δ ~7.5–8.5 ppm for substituted benzene) and nitrile carbon signals (δ ~115–120 ppm).

- IR Spectroscopy : A sharp peak near 2230 cm⁻¹ confirms the -C≡N group, while C-Br and C-Cl stretches appear at 650–800 cm⁻¹. Cross-referencing with databases (e.g., NIST IR libraries for analogs like 3-bromo-4-fluorobenzonitrile) ensures accurate assignments .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 216 (C₇H₃BrClN) with isotopic patterns (Br: ~1:1 for M/M+2; Cl: ~3:1 for M/M+2) validates the structure .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Incompatible with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

- Waste Disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts, IR peaks) be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations for chemical shifts) or analogs (e.g., 4-bromo-2-chlorobenzonitrile ).

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

- Contradiction Analysis : If IR nitrile peaks deviate (>±10 cm⁻¹), verify sample purity via melting point analysis or GC-MS to rule out impurities like residual solvents .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization :

- Halogenation : Use Br₂ in DCM at 0°C to reduce side reactions (e.g., ring bromination) .

- Cyanation : Employ Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) for higher regioselectivity.

- Catalyst Screening : Test CuI/1,10-phenanthroline systems for improved CN⁻ insertion efficiency.

- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and isolate intermediates (e.g., 3-bromo-5-chlorobenzaldehyde ) to minimize loss.

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing -Cl and -CN groups deactivate the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Reactivity Comparison :

| Reaction Type | Substrate | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | 3-Br-5-Cl-C₆H₂CN + PhB(OH)₂ | 78% | |

| Ullmann Coupling | 3-Br-5-Cl-C₆H₂CN + NHPh | 45% |

- Mechanistic Insight : The -CN group stabilizes transition states via conjugation, while -Cl directs coupling to the meta position .

Data Contradiction Analysis Example

- Issue : Discrepancy in reported melting points (e.g., 118–122°C vs. 125–128°C).

- Resolution :

Verify purity via elemental analysis (C, H, N, Br, Cl % within ±0.3% of theoretical).

Check for polymorphism by DSC to detect multiple melting endotherms.

Compare with structurally similar compounds (e.g., 5-bromo-2-chlorobenzoic acid: mp 145°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.